3-methyl Rolicyclidine (hydrochloride) is a chemical compound classified primarily as a research chemical, notable for its structural and functional similarities to phencyclidine. The compound is also referred to by its synonym, 3-methyl phencyclidine, and has the Chemical Abstracts Service (CAS) number 1622348-68-8. It is categorized under aryl cyclohexylamines and is utilized mainly in scientific research rather than for therapeutic purposes.
3-methyl Rolicyclidine (hydrochloride) is synthesized and supplied by various chemical manufacturers, including Cayman Chemical Company. Its classification does not indicate any hazardous properties according to the Globally Harmonized System, as it is not labeled with any hazard pictograms or signal words . The substance is intended strictly for research use and is not approved for human or veterinary applications.
The synthesis of 3-methyl Rolicyclidine typically involves multi-step organic reactions, starting from readily available precursors. While specific synthetic routes may vary, they generally include:
Technical details regarding specific reagents, reaction conditions, and yields are typically found in specialized organic chemistry literature or patents related to similar compounds .
As a derivative of phencyclidine, 3-methyl Rolicyclidine can undergo similar chemical reactions, including:
These reactions are essential for understanding how modifications to the compound could lead to new derivatives with varying biological activities.
The mechanism of action for 3-methyl Rolicyclidine primarily involves antagonism at the N-Methyl-D-Aspartate receptor. Similar compounds have been shown to inhibit glutamate activity, leading to dissociative anesthetic effects . The binding affinity of these compounds at NMDA receptors can be quantitatively assessed using techniques such as radioligand binding assays.
Research indicates that 3-methyl Rolicyclidine may exhibit significant potency as an NMDA antagonist, comparable to other known analogs like ketamine .
Additional properties such as solubility in various solvents can be determined through empirical testing.
3-methyl Rolicyclidine (hydrochloride) serves primarily as a research chemical in pharmacological studies aimed at understanding NMDA receptor antagonism. It may also be investigated for its potential effects on neurotransmission and its implications in anesthetic practices or neuropharmacology.
Due to its structural similarity to other dissociative anesthetics, it could provide insights into developing new therapeutic agents with altered efficacy or safety profiles compared to existing drugs like phencyclidine or ketamine .
3-methyl Rolicyclidine (hydrochloride) represents an arylcyclohexylamine derivative within the broader category of novel psychoactive substances (NPS). Structurally, it is characterized as a hydrochloride salt of 1-[1-(3-methylphenyl)cyclohexyl]pyrrolidine, sharing core structural motifs with phencyclidine (1-(1-phenylcyclohexyl)piperidine) and rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine) [1] [3]. The compound emerged in forensic and toxicological contexts following the scheduling of earlier dissociative anesthetics, reflecting a trend in structural modification aimed at circumventing drug control laws while retaining psychoactive properties [1] [6].
Arylcyclohexylamines as a class originated from mid-20th-century medicinal chemistry investigations into dissociative anesthetics. Phencyclidine (PCP) was initially developed for clinical anesthesia but withdrawn due to adverse psychotomimetic effects, subsequently emerging as a substance of misuse. Structural explorations yielded numerous analogs, including rolicyclidine (PCPy), which exhibited reduced potency and distinct sedative-dissociative properties compared to PCP [3] [5]. 3-methyl Rolicyclidine (hydrochloride) represents a further structural refinement through the introduction of a methyl substituent at the 3-position (meta-position) of the phenyl ring—a modification known to significantly alter receptor binding profiles and pharmacokinetic behavior in related analogs [1] [7].
The primary research focus on this compound stems from its dual status as a tool for investigating glutamate neurotransmission and a substance with potential public health implications due to recreational use. Unlike clinically approved NMDA receptor antagonists (e.g., ketamine), 3-methyl Rolicyclidine (hydrochloride) lacks therapeutic approval or formal toxicological assessment, existing predominantly within forensic casework and pharmacological research [1] [4] [6].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3